

An In-depth Technical Guide on 2-[4-(trifluoromethyl)phenyl]benzaldehyde

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Compound of Interest

2-[4-

Compound Name: (Trifluoromethyl)phenyl]benzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on **2-[4-(trifluoromethyl)phenyl]benzaldehyde**. Due to the limited publicly available quantitative solubility data for this specific compound, this guide also includes a comparative analysis of its physicochemical properties alongside its isomers and a generalized, detailed protocol for solubility determination applicable to crystalline compounds.

Physicochemical Properties

While specific solubility data for **2-[4-(trifluoromethyl)phenyl]benzaldehyde** is not readily available in the cited literature, a compilation of its known physical properties, along with those of its structural isomers, is presented below for comparative purposes. This information is crucial for researchers in designing experimental conditions and for professionals in drug development for understanding its behavior.

Property	2-[4-(trifluoromethyl)phenyl]benzaldehyde	2-(Trifluoromethyl)benzaldehyde	4-(Trifluoromethyl)benzaldehyde
CAS Number	84392-23-4	447-61-0[1][2][3]	455-19-6[4]
Molecular Formula	C ₁₄ H ₉ F ₃ O	C ₈ H ₅ F ₃ O[1][3]	C ₈ H ₅ F ₃ O[4]
Molecular Weight	250.22 g/mol	174.12 g/mol [1][3]	174.12 g/mol [4]
Appearance	Crystalline powder	Clear, colorless to slightly yellow liquid[1]	Clear colorless to yellow liquid[4]
Boiling Point	Not specified	70-71°C at 16 mmHg[1]	66-67°C at 13 mmHg
Density	Not specified	1.32 g/mL at 25°C[2]	1.275 g/mL at 25°C[4]
Refractive Index	Not specified	n _{20/D} 1.466[2]	n _{20/D} 1.463
Solubility	Data not available	Soluble in most organic solvents[3]	Water: 1.5 g/L at 20°C

Experimental Protocol: Determination of Equilibrium Solubility

The following is a detailed, generalized methodology for determining the equilibrium solubility of a crystalline compound like **2-[4-(trifluoromethyl)phenyl]benzaldehyde** in a specific solvent. This protocol is based on the widely accepted shake-flask method.

Objective: To determine the saturation concentration of a crystalline solid in a solvent at a controlled temperature.

Materials:

- Crystalline compound (solute)
- Solvent of interest
- Thermostatically controlled shaker or incubator

- Analytical balance
- Vials with airtight seals
- Syringes and syringe filters (e.g., 0.22 μm PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

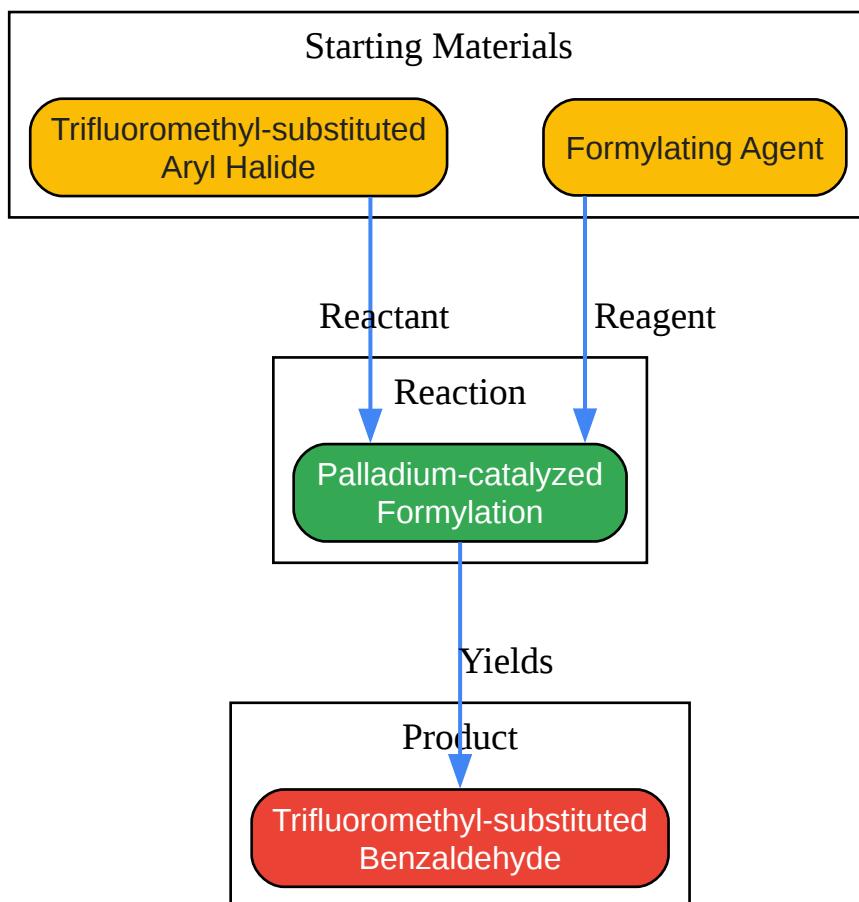
Procedure:

- Preparation of Supersaturated Solutions:
 - Add an excess amount of the crystalline compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
 - Accurately pipette a known volume of the solvent into each vial.
 - Securely seal the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C).
 - Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration in the supernatant remains constant.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the excess solid to settle.
 - Carefully withdraw a sample of the supernatant using a syringe.

- Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids. This step is critical to prevent artificially high solubility measurements.
- Analysis:
 - Accurately dilute the filtered supernatant with the solvent to a concentration within the linear range of the analytical method.
 - Quantify the concentration of the compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve of the compound in the same solvent is required for accurate quantification.
- Data Calculation:
 - Calculate the solubility of the compound in the solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in units such as mg/mL, g/L, or mol/L.

Synthetic Pathway Overview

While a specific, detailed synthesis for **2-[4-(trifluoromethyl)phenyl]benzaldehyde** is not provided in the search results, a general understanding of the synthesis of trifluoromethyl-substituted benzaldehydes can be illustrated. Common synthetic routes often involve the formylation of a trifluoromethyl-substituted benzene derivative or the oxidation of the corresponding benzyl alcohol.^[5] Another approach involves the hydrolysis of a dihalogenated precursor. The following diagram illustrates a generalized synthetic approach.



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Caption: Generalized synthetic pathway for trifluoromethyl-substituted benzaldehydes.

This guide serves as a foundational resource for professionals working with **2-[4-(trifluoromethyl)phenyl]benzaldehyde**. While direct solubility data remains elusive, the provided information on its properties, a robust protocol for its determination, and an overview of its synthesis will aid in future research and development endeavors.

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